![molecular formula C11H21NO3 B1521117 tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 790667-91-3](/img/structure/B1521117.png)
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a compound with the CAS Number: 220047-75-6 . It has a molecular weight of 215.29 . This compound is a proline derivative .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods . For instance, tert-butyl (2S,4R)-2-acetyl-4-methoxypyrrolidine-1-carboxylate has been synthesized using dibenzyldicarbonate in tetrahydrofurane .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-8-5-9(7-13)12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.26 and a formula of C10H19NO4 . It appears as a solid, white to off-white in color . The compound should be stored at 4°C, protected from light, and under nitrogen .Scientific Research Applications
Chiral Synthesis of Pharmaceuticals
The compound’s chiral centers make it a valuable building block in the synthesis of pharmaceuticals. Its stereochemistry is crucial for creating drugs with the desired efficacy and minimized side effects. For instance, it can be used to synthesize enantiomerically pure active pharmaceutical ingredients (APIs), which are essential for drugs that target specific chiral receptors in the body .
Asymmetric Catalysis
In asymmetric catalysis, (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDINE can act as a chiral ligand or auxiliary, influencing the outcome of chemical reactions to favor the formation of one enantiomer over another. This is particularly useful in producing single-enantiomer compounds for research and therapeutic use .
Peptide Synthesis
This compound is used in peptide synthesis, particularly in the protection of amino groups. The BOC (tert-butoxycarbonyl) group is a common protecting group that can be removed under mild acidic conditions without affecting other sensitive functional groups in the peptide chain .
Molecular Probes in NMR Studies
Due to its unique structure, (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDINE can be incorporated into larger molecules to serve as a molecular probe in nuclear magnetic resonance (NMR) studies. This aids in the structural elucidation of complex organic compounds and in the study of molecular interactions .
Bioconjugation
The compound’s reactive ester group allows for bioconjugation with proteins and other biomolecules. This is useful in drug development for creating targeted drug delivery systems that can carry therapeutic agents directly to specific cells or tissues .
Enzyme Inhibitor Development
Researchers utilize (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDINE in the design and development of enzyme inhibitors. By mimicking the transition state or the substrate, it can bind to the active site of enzymes, thereby inhibiting their action. This has potential applications in developing treatments for various diseases where enzyme regulation is crucial .
Material Science
In material science, this compound can be used to synthesize novel polymers with specific chirality, which can have unique physical properties and potential applications in creating new types of materials for technology and industry .
Analytical Chemistry
Lastly, (2S,4R)-1-BOC-2-METHYL-4-HYDROXYPIPERIDINE can be used as a standard or reference compound in analytical chemistry to calibrate instruments or to develop new analytical methods, such as chromatography techniques, that require a compound with well-defined properties .
Future Directions
While specific future directions for this compound were not found in the search results, it’s worth noting that amino acid derivatives like this one are recognized to be beneficial as ergogenic dietary substances . This suggests potential future applications in the field of sports nutrition and performance enhancement.
Mechanism of Action
Target of Action
Tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate is a proline derivative . Proline derivatives are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
As a proline derivative, it may interact with its targets in a similar manner to other proline derivatives, potentially influencing the conformation and function of target proteins .
Biochemical Pathways
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
As a proline derivative, it may have similar effects to other proline derivatives, potentially influencing protein structure and function .
properties
IUPAC Name |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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